molecular formula C17H13NO5S B2907134 ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate CAS No. 888413-13-6

ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2907134
CAS No.: 888413-13-6
M. Wt: 343.35
InChI Key: UDGGGLVGIVDFQL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a chromene ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with thiophene-3-carboxylic acid under acidic conditions, followed by esterification with ethanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chromene and thiophene rings can facilitate binding to these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate is unique due to the presence of both chromene and thiophene rings, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications compared to simpler chromene or thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[(4-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c1-2-22-17(21)11-7-8-24-16(11)18-15(20)12-9-23-13-6-4-3-5-10(13)14(12)19/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGGGLVGIVDFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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